Ethyl 5-chloroindole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94209. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKIFKYHCJAIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197352 | |

| Record name | Ethyl 5-chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-67-0 | |

| Record name | Ethyl 5-chloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloroindole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4792-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloroindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for Ethyl 5-chloroindole-2-carboxylate, a key intermediate in the development of various pharmaceuticals. The document outlines two major synthetic strategies: the Fischer Indole Synthesis and a modified Leimgruber-Batcho approach (Reissert-type reaction), presenting detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[1] For the synthesis of this compound, this pathway involves two key steps: the formation of a hydrazone from 4-chlorophenylhydrazine and an α-ketoester, followed by an acid-catalyzed cyclization. The initial hydrazone formation can be achieved via the Japp-Klingemann reaction.[2]

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2-(4-chlorophenyl)hydrazono)malonate (Japp-Klingemann Reaction)

This step involves the coupling of a diazonium salt derived from 4-chloroaniline with diethyl malonate.

-

Diazotization of 4-chloroaniline:

-

Dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes before use.

-

-

Japp-Klingemann Coupling:

-

In a separate flask, dissolve diethyl malonate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the diethyl malonate solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C during the addition and continue stirring for an additional 2-3 hours.

-

The resulting hydrazone precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Cyclization to this compound (Fischer Cyclization)

The formed hydrazone is cyclized using a strong acid catalyst.

-

Suspend the dried diethyl 2-(2-(4-chlorophenyl)hydrazono)malonate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[3]

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[1]

-

Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by thin-layer chromatography (TLC).[3]

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water to remove the acid, and then wash with a cold, dilute ethanol solution.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure this compound.

Quantitative Data

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-chloroaniline, Diethyl malonate | NaNO₂, HCl, Sodium Acetate | Ethanol/Water | 0-5 | 3-4 | 75-85 |

| 2 | Diethyl 2-(2-(4-chlorophenyl)hydrazono)malonate | H₂SO₄ (cat.) or PPA | Ethanol or Acetic Acid | 80-120 (Reflux) | 2-4 | 60-70 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Fischer Synthesis Workflow

References

Physical and chemical properties of Ethyl 5-chloroindole-2-carboxylate

An In-depth Technical Guide to Ethyl 5-chloroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound. This compound is a key intermediate in medicinal chemistry and organic synthesis, particularly valued as a building block for various pharmaceuticals.[1]

Core Properties and Identifiers

This compound is a halogenated heterocyclic compound. Its structure, featuring a chloro substituent on the indole ring, enhances its reactivity, making it a versatile precursor for the synthesis of more complex bioactive molecules.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 5-chloro-1H-indole-2-carboxylate[2] |

| CAS Number | 4792-67-0[1][3][4][5][6] |

| Molecular Formula | C₁₁H₁₀ClNO₂[1][2][3][4][6] |

| SMILES | ClC1=CC2=C(C=C1)NC(C(OCC)=O)=C2[3] |

| InChI Key | LWKIFKYHCJAIAB-UHFFFAOYSA-N[2][4] |

| Synonyms | 2-Carbethoxy-5-chloroindole, 5-Chloro-1H-indole-2-carboxylic acid ethyl ester[1][3] |

Physical and Chemical Properties

The compound typically appears as a yellowish to light brown crystalline powder.[4][7]

| Property | Value |

| Molecular Weight | 223.66 g/mol [1][3][4][6] |

| Melting Point | 166-168 °C[4][8] (also cited as 168 °C[3] and 165-171 °C[1][5]) |

| Boiling Point | 375.0 ± 22.0 °C (Predicted)[4][8] |

| Flash Point | 180.6 °C[3][8] |

| Density | 1.2405 (Rough Estimate)[4][8] |

| pKa | 14.10 ± 0.30 (Predicted)[4] |

| Storage | Store at 2°C - 8°C, sealed in a dry place, protected from light.[3][4][7] |

Spectral Analysis Data

Spectroscopic data is crucial for the structural confirmation of this compound.

| Technique | Data Summary |

| ¹H NMR | A proton NMR spectrum in CDCl₃ (400 MHz) is available for this compound.[9] |

| ¹³C NMR | Carbon-13 NMR spectral data has been recorded.[2][10] |

| IR Spectra | ATR-IR and Vapor Phase IR spectra are available.[2] Key peaks for carboxylate esters typically include a strong C=O stretch. |

| Mass Spectrometry | Mass spectrometry data is available, with an exact mass of 223.040006 g/mol .[11] |

Experimental Protocols

Synthesis via Fischer Indole Synthesis

A common method for synthesizing this compound is through a Fischer indole-type cyclization.

General Procedure:

-

Preparation of Catalyst: A mixture of 500 g of polyphosphoric acid and 250 g of phosphoric acid is prepared and heated to 70 °C with stirring.[4]

-

Addition of Starting Material: 70 g of ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate (4-chlorophenylhydrazine pyruvic acid phenylhydrazone) is added in batches.[4]

-

Reaction Conditions: The reaction temperature is maintained between 70-90 °C for 1 hour, or until the starting material is fully consumed. The reaction is then held at this temperature for an additional 40 minutes to ensure completion.[4]

-

Workup and Isolation: The hot reaction mixture is poured into 1500 g of an ice-water mixture and allowed to cool to room temperature.[4]

-

Purification: The resulting precipitate is collected by filtration and dried to yield the light yellow solid product. This method can achieve a yield of approximately 90%.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Ethyl 5-chloro-2-indolecarboxylate CAS#: 4792-67-0 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. goldbio.com [goldbio.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Structure and spectral data of Ethyl 5-chloroindole-2-carboxylate

An In-depth Technical Guide on Ethyl 5-chloroindole-2-carboxylate

This guide provides a comprehensive overview of the chemical structure, spectral data, and synthesis of this compound, a key intermediate in medicinal chemistry and organic synthesis. Its utility is notable in the development of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a chloro-substituted indole core with an ethyl carboxylate group at the 2-position.

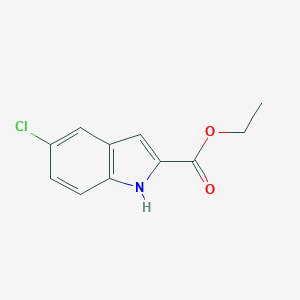

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | Ethyl 5-chloro-1H-indole-2-carboxylate | |

| CAS Number | 4792-67-0 | |

| Molecular Formula | C₁₁H₁₀ClNO₂ | |

| Molecular Weight | 223.66 g/mol | |

| Appearance | Yellow to orange to tan or light brown powder/crystals | |

| Melting Point | 166-168 °C | |

| Boiling Point | 375.0 ± 22.0 °C (Predicted) | |

| SMILES | CCOC(=O)c1cc2cc(Cl)ccc2[nH]1 | |

| InChIKey | LWKIFKYHCJAIAB-UHFFFAOYSA-N |

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Spectroscopic Technique | Data | Reference |

| ¹H NMR | A spectrum has been recorded in CDCl₃ on a 400 MHz instrument. While a detailed peak list is not provided in the search results, the spectrum is available for review. | |

| ¹³C NMR | Spectra are available from sources like Aldrich Chemical Company, Inc., but specific chemical shift data are often behind paywalls. Tentative assignments have been made. | |

| Mass Spectrometry (GC-MS) | Exact Mass: 223.0400063 Da. The mass spectrum shows a top peak at m/z 177, with other significant peaks at m/z 223 (molecular ion) and 179. | |

| Infrared (IR) Spectroscopy | Spectra have been obtained via KBr wafer and ATR-Neat techniques. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Fischer indole synthesis mechanism.

General Procedure:

-

A mixture of 500 g of polyphosphoric acid and 250 g of phosphoric acid is prepared and heated to 70 °C with stirring.

-

70 g of the starting material, ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate, is added to the acid mixture in batches.

-

The reaction temperature is carefully maintained between 70-90 °C.

-

The reaction is allowed to proceed for approximately 1 hour, with completion monitored to ensure full consumption of the starting material.

-

The temperature is held for an additional 40 minutes to ensure the reaction is complete.

-

Post-reaction, the mixture is poured into 1500 g of an ice-water mixture and cooled to room temperature.

-

The resulting precipitate, a light yellow solid, is collected by filtration.

-

The solid is dried to yield this compound. This procedure has been reported to achieve a yield of around 90%.

Figure 2: Synthesis workflow for this compound.

Spectral Analysis Methodologies

The following are generalized protocols for obtaining the spectral data necessary for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

-

Pressure is applied to ensure good contact, and the IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27.

-

KBr Pellet Method: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet, which is then analyzed.

-

-

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.

-

In the ion source (e.g., using electron ionization), the molecule is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Figure 3: Logical workflow for the spectral analysis of the compound.

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have led to the development of a vast array of derivatives with potent and diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental methodologies, structured quantitative data, and visual representations of key biological pathways and workflows.

Anticancer Activities of Indole Derivatives

Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.

A significant number of indole-based compounds have been identified as potent inhibitors of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these derivatives. The table below summarizes the IC50 values for several indole derivatives against a panel of human cancer cell lines, providing a comparative overview of their efficacy.

| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 | 6.43 ± 0.72 | |

| A549 | 9.62 ± 1.14 | ||

| A375 | 8.07 ± 1.36 | ||

| Indazole derivative 6o | K562 | 5.15 | |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon adenocarcinoma | Not specified | |

| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [1] |

| Benzimidazole-indole derivative 8 | Various cancer cell lines | 0.050 (average) | [1] |

| 30a (Ursolic acid derivative) | SMMC-7721 | 0.89 ± 0.11 | [1] |

| 6a and 6b (Indole-thiophene complex) | HT29, HepG2, HCT116, T98G | Nanomolar range | [1] |

| Oxoindolepyridonyl derivative 6a | U87MG | 0.4497 | [2] |

| Glioblastoma Stem Cells (GSCs) | 0.00336 | [2] | |

| 1-phenyl derivative of 6a (6b) | GSCs | 0.0083 | [2] |

| Alkylindole derivative 9 | U251 GBM | 1.9 | [2] |

| Isocombrestatin analogues 12a-c | U87MG | 0.00081 - 0.0619 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indole derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial and Antiviral Activities

Indole derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. Their ability to disrupt microbial membranes, inhibit biofilm formation, and interfere with viral replication makes them attractive candidates for the development of new anti-infective agents.[4]

The antimicrobial efficacy of indole derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents the MIC values of several indole derivatives against a range of bacterial and fungal strains.

| Indole Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 1b | C. albicans | 3.125 | [5] |

| Compound 2b-d | C. albicans | 3.125 | [5] |

| Compound 3b-d | C. albicans | 3.125 | [5] |

| Compound 2c (indole-thiadiazole) | B. subtilis | 3.125 | [5] |

| Compound 3c (indole-triazole) | B. subtilis | 3.125 | [5] |

| Compound 2h (indole-thiadiazole) | S. aureus | 6.25 | [5] |

| Compound 3d (indole-triazole) | S. aureus | 6.25 | [5] |

| 5-iodoindole | Extensively drug-resistant A. baumannii | 64 | [6] |

| 3-methylindole | Extensively drug-resistant A. baumannii | 64 | [6] |

| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 512 | [6] |

| 6-bromo-4-iodoindole | S. aureus | 20 | [7] |

| 4-bromo-6-chloroindole | S. aureus | 30 | [7] |

| Indolylbenzo[d]imidazoles 3ao and 3aq | S. aureus (including MRSA) | < 1 | [8] |

| Indolylbenzo[d]imidazoles 3ad, 3ag, and 3aq | C. albicans | High activity | [8] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Materials:

-

Bacterial or fungal strains

-

Muller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer (6 mm diameter)

-

Indole derivative solution

-

Positive control (e.g., standard antibiotic)

-

Negative control (e.g., solvent)

-

Micropipette

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculation: Inoculate the agar surface with a standardized suspension of the test microorganism to create a lawn.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the indole derivative solution, positive control, and negative control into separate wells.[9]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Anti-inflammatory Activities

Several indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[10] Newer indole derivatives have been shown to modulate pathways such as NF-κB, which plays a central role in the inflammatory response.[10]

The anti-inflammatory potential of indole derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rodents. The table below summarizes the in vivo anti-inflammatory activity of selected indole derivatives.

| Indole Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound S3 (3-nitrophenyl substitution) | Carrageenan-induced paw edema (rat) | Not specified | 61.99% (at 2h), 61.20% (at 3h) | [4] |

| Compound S7 (3,4-dimethoxyphenyl substitution) | Carrageenan-induced paw edema (rat) | Not specified | 61.47% (at 2h), 62.24% (at 3h) | [4] |

| Compound S14 (2,4,5-trimethoxyphenyl substitution) | Carrageenan-induced paw edema (rat) | Not specified | 62.69% (at 2h), 63.69% (at 3h) | [4] |

| Indole-chalcone hybrid 4 | Carrageenan-induced paw edema (mouse) | 10 mg/kg | Highest efficacy in series | [11] |

| Oleanolic acid indole derivatives | TPA-induced ear inflammation (mouse) | Not specified | Potent anti-inflammatory effects | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Indole derivative suspension

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer the indole derivative, positive control, or vehicle orally or intraperitoneally to different groups of rats.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

Western blotting is a key technique to investigate the molecular mechanisms of action of indole derivatives by assessing the expression and phosphorylation status of proteins in signaling pathways like NF-κB and MAPK.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Indole derivative

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the indole derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells and collect the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65 and ERK) overnight at 4°C.[9][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add ECL reagent and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometry to quantify the protein band intensities and normalize to a loading control (e.g., β-actin).

Neuroprotective Activities

Indole derivatives have shown considerable promise in the field of neuropharmacology, with many compounds exhibiting neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action often involve antioxidant properties, modulation of neurotransmitter systems, and interaction with key signaling pathways involved in neuronal survival.[14][15] For instance, some indole derivatives can activate the TrkB/PI3K/Akt pathway, which promotes neuronal survival and plasticity.[15]

The neuroprotective efficacy of indole derivatives is often assessed in vitro using neuronal cell lines like SH-SY5Y, where their ability to protect against neurotoxin-induced cell death is measured. The table below presents data on the neuroprotective activity of selected indole derivatives.

| Indole Derivative | Cell Line | Neurotoxin | Assay | Endpoint | Activity | Reference |

| Indole-phenolic compounds | SH-SY5Y | Aβ(25-35) | MTT | Cell Viability | 25% increase | [16] |

| SH-SY5Y | Aβ(25-35) | DCFH-DA | ROS Levels | Reduction to basal states | [16] | |

| Cryptolepine (24) | - | - | ChE inhibition | IC50 | 267 nM (eeAChE) | [17] |

| N2-phenylbutyl derivative 27d | - | - | ChE inhibition | IC50 | 0.2 µM (hBChE) | [17] |

| Fascaplysin derivative 23a | - | H₂O₂ | Neuroprotection | - | Effective in nanomolar range | [17] |

| Fascaplysin derivative 23b | - | H₂O₂ | Neuroprotection | - | Effective in nanomolar range | [17] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of indole derivatives against a neurotoxin in the SH-SY5Y human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Indole derivative

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

MTT assay reagents

-

DCFH-DA (for ROS measurement)

-

96-well plates

-

Plate reader (absorbance and fluorescence)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium.

-

Pre-treatment: Seed cells in 96-well plates and pre-treat with various concentrations of the indole derivative for a specified time (e.g., 2 hours).

-

Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells. Include appropriate controls (vehicle only, neurotoxin only).[13]

-

Incubation: Incubate the plates for 24 hours.

-

Assessment of Cell Viability: Perform the MTT assay as previously described to determine cell viability.

-

Measurement of Intracellular ROS: In a parallel set of wells, use the DCFH-DA fluorescent probe to measure intracellular reactive oxygen species (ROS) levels.

This technical guide provides a foundational understanding of the diverse biological activities of indole derivatives, supported by quantitative data and detailed experimental protocols. The versatility of the indole scaffold continues to inspire the design and synthesis of new molecules with enhanced therapeutic potential, offering promising avenues for the future of drug discovery and development.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-kB Signaling Pathway Antibody Sampler Panel (ab228529) | Abcam [abcam.com]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-chloroindole-2-carboxylate molecular weight and formula

An In-depth Technical Guide on Ethyl 5-chloroindole-2-carboxylate

This guide provides core information regarding the molecular properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO₂[1][2][3] |

| Molecular Weight | 223.65 g/mol [1] |

| Alternate Molecular Weight | 223.66 g/mol [2][4] |

Note on Molecular Weight: Slight variations in molecular weight values can be attributed to differences in computational methods or isotopic composition.

Experimental Protocols and Visualizations

As a language model, I am unable to provide detailed experimental protocols or generate visual diagrams such as signaling pathways or experimental workflows using Graphviz. Access to specific, validated experimental methodologies and the generation of complex visualizations are beyond my current capabilities. For detailed protocols, it is recommended to consult peer-reviewed scientific literature and established chemical databases.

References

Technical Guide: ¹H NMR Spectrum of Ethyl 5-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5-chloro-1H-indole-2-carboxylate. This document includes tabulated spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visualizations to aid in understanding the molecular structure and the NMR analysis workflow.

Introduction

Ethyl 5-chloro-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indole core is a common scaffold in a wide range of biologically active molecules. ¹H NMR spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such compounds. This guide offers an in-depth look at the ¹H NMR spectral characteristics of this specific indole derivative.

¹H NMR Spectral Data

The ¹H NMR spectrum of ethyl 5-chloro-1H-indole-2-carboxylate was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

| H-1 (NH) | ~8.9 (broad) | Singlet (br s) | 1H | - |

| H-4 | ~7.65 | Doublet (d) | 1H | ~2.0 |

| H-6 | ~7.25 | Doublet of doublets (dd) | 1H | ~8.8, 2.0 |

| H-7 | ~7.35 | Doublet (d) | 1H | ~8.8 |

| H-3 | ~7.1 | Doublet (d) | 1H | ~1.2 |

| OCH₂CH₃ | ~4.4 | Quartet (q) | 2H | ~7.1 |

| OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | ~7.1 |

Note: The exact chemical shifts and coupling constants are estimations derived from the spectral image and may vary slightly.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of a ¹H NMR spectrum of ethyl 5-chloro-1H-indole-2-carboxylate, based on standard laboratory procedures for similar compounds.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of ethyl 5-chloro-1H-indole-2-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse sequence is used for acquisition with the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: 10-12 ppm

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz).

-

Fourier transformation is applied to the processed FID to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative proton ratios.

-

Peak picking is performed to identify the chemical shift of each signal, and coupling constants are measured.

Visualizations

Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of ethyl 5-chloro-1H-indole-2-carboxylate with the protons numbered for correlation with the NMR data.

Caption: Chemical structure with proton numbering.

¹H NMR Analysis Workflow

This flowchart outlines the general process of obtaining and interpreting a ¹H NMR spectrum.

Caption: General workflow for ¹H NMR analysis.

Unveiling the Solid-State Architecture of Ethyl 5-Chloro-2-Indolecarboxylate: A Crystallographic Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of ethyl 5-chloro-2-indolecarboxylate, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its three-dimensional arrangement and the experimental protocols utilized for its determination.

Core Crystallographic Data

The solid-state structure of ethyl 5-chloro-2-indolecarboxylate (C₁₁H₁₀ClNO₂) has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2(1)/n.[1] A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Formula Weight | 223.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n (No. 14) |

| a (Å) | 10.570(3) |

| b (Å) | 5.617(2) |

| c (Å) | 18.091(5) |

| β (°) | 105.681(4) |

| Volume (ų) | 1034.0(5) |

| Z | 4 |

| Temperature (K) | 153 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (Rgt(F)) | 0.0397 |

| Weighted R-factor (wR(ref)(F²)) | 0.1072 |

Table 1: Crystal Data and Structure Refinement for Ethyl 5-Chloro-2-Indolecarboxylate.[1]

The molecular structure reveals a planar indole ring system. In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers.[1]

Experimental Protocols

Synthesis of Ethyl 5-Chloro-2-Indolecarboxylate

A common synthetic route involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate.[1] An alternative procedure starts from ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate. In this method, 500 g of polyphosphoric acid is mixed with 250 g of phosphoric acid and heated to 70 °C with stirring.[2][3] To this mixture, 70 g of ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate is added in portions, maintaining the reaction temperature between 70-90 °C.[2][3] After the starting material is consumed, the reaction is held at temperature for an additional 40 minutes to ensure completion.[2][3] The reaction mixture is then poured into an ice-water mixture, and the resulting precipitate is collected by filtration and dried to yield the product.[2][3]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent.

Data Collection: A single crystal of appropriate dimensions is mounted on a diffractometer. For the determination of the structure of ethyl 5-chloro-2-indolecarboxylate, data was collected at a temperature of 153 K.[1] The instrument was equipped with a graphite monochromator and used Molybdenum Kα radiation (λ = 0.71073 Å).[1]

Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell dimensions and the intensity of the reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. The positions of the hydrogen atoms are typically located in a difference Fourier map and refined isotropically. The final R-factor of 0.0397 indicates a high-quality structural determination.[1]

Workflow Visualization

The logical flow of the experimental process, from synthesis to final structural analysis, is depicted in the following diagram.

Caption: Experimental workflow for determining the crystal structure.

References

The Genesis of a Privileged Scaffold: A Deep Dive into the Discovery and History of Indole-2-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate and a core structural motif in a multitude of biologically active compounds. Its unique electronic and steric properties have made it a "privileged" structure, capable of interacting with a wide range of biological targets. This technical guide delves into the historical evolution of indole-2-carboxylate chemistry, from its initial discovery and synthesis to its modern applications in drug development. We will explore key experimental protocols, quantitative biological data, and the intricate signaling pathways influenced by these remarkable compounds.

The Dawn of Indole-2-Carboxylate Chemistry: Early Syntheses

The journey of indole-2-carboxylic acid and its derivatives began with foundational organic synthesis reactions. One of the earliest and most well-known methods is the Fischer indole synthesis , which involves the reaction of a phenylhydrazone with an acid catalyst. Specifically, indole-2-carboxylic acid can be prepared from the zinc chloride-catalyzed reaction of pyruvic acid phenylhydrazone.[1]

Another classical approach is the Madelung synthesis , which utilizes the intramolecular cyclization of an N-acylated o-toluidine. For indole-2-carboxylic acid, this would involve the use of potassium oxalyl-o-toluidine.[1]

Over the years, numerous other methods have been developed, including:

-

Reductive cyclization of o-nitrophenylpyruvic acid or its esters using reducing agents like zinc and acetic acid, ferrous sulfate and ammonium hydroxide, or sodium hydrosulfite.[1]

-

A method starting from nitrotoluene and diethyl oxalate, which undergoes condensation and subsequent reduction with hydrazine hydrate, catalyzed by ferrous hydroxide.[2][3] This process is noted for its use of readily available and inexpensive raw materials.[2]

-

A more modern approach involves the palladium-catalyzed aerobic amination of aryl C–H bonds, starting from 2-acetamido-3-aryl-acrylates.[4]

The choice of synthetic route often depends on the desired substitution pattern on the indole ring and the availability of starting materials.

Key Experimental Protocols

Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

A common laboratory-scale synthesis involves the reductive cyclization of ethyl o-nitrophenylpyruvate.

Materials:

-

Ethyl o-nitrophenylpyruvate

-

Glacial acetic acid

-

Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas

-

Water

-

Calcium chloride

Procedure:

-

Dissolve ethyl o-nitrophenylpyruvate in glacial acetic acid in a hydrogenation flask.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to hydrogenation until the theoretical amount of hydrogen is absorbed.

-

Filter the mixture to remove the catalyst and wash the catalyst with glacial acetic acid.

-

Slowly add water to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid.

-

Collect the solid by filtration, wash with water, and dry over calcium chloride.[1]

Synthesis of Indole-2-carboxylic Acid via Nitrotoluene and Diethyl Oxalate

This method provides a scalable route to the core acid.

Materials:

-

Nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide solution in ethanol (18%)

-

30% alkaline solution

-

80% hydrazine hydrate aqueous solution

-

Ferrous hydroxide catalyst

Procedure:

-

In a reactor, combine 1 mole of nitrotoluene and 1.5 moles of diethyl oxalate with a sodium ethoxide solution.

-

Allow the reaction to proceed for 16 hours.

-

Remove the ethanol solvent by atmospheric distillation to obtain the intermediate product.

-

Add the intermediate to a 30% alkaline solution and extract impurities.

-

Add 3 moles of 80% hydrazine hydrate solution and 0.05 moles of ferrous hydroxide catalyst.

-

Heat the mixture to 80-90 °C for 3 hours to accelerate the reaction and form indole-2-carboxylic acid.[2]

Indole-2-Carboxylates in Drug Discovery: A Modern Perspective

The indole-2-carboxylate scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents targeting a diverse array of diseases.

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6][7] These compounds act by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process.[5][7][8][9] Structural optimizations, particularly at the C3 and C6 positions of the indole ring, have led to the development of highly potent inhibitors.[5][7] For instance, the introduction of a halogenated benzene ring at C6 can enhance π–π stacking interactions with the viral DNA.[5][8]

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Modification | IC₅₀ (μM) | Reference |

| 1 | Parent Indole-2-carboxylic acid | 32.37 | [5] |

| 17a | Optimized with C6 halogenated benzene | 3.11 | [5][8] |

| 20a | Optimized with long branch on C3 | 0.13 | [6][7] |

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

A high-throughput screening campaign identified an indole-2-carboxylic acid derivative as a micromolar antagonist of the CysLT1 receptor, a key player in the inflammatory pathways of asthma and allergic rhinitis.[10] This discovery led to the optimization of a novel class of potent and selective CysLT1 antagonists. The indole-2-carboxylic acid moiety was found to be an essential pharmacophore for this activity.[10]

Table 2: CysLT1 Antagonist Activity of Indole-2-Carboxylate Derivatives

| Compound | IC₅₀ for CysLT₁ (μM) | IC₅₀ for CysLT₂ (μM) | Reference |

| 1 (Initial Hit) | 0.66 ± 0.19 | No activity | [10] |

| 17k (Optimized) | 0.0059 ± 0.0011 | 15 ± 4 | [10] |

Apoptosis Inducers in Cancer Therapy

Derivatives of indole-2-carboxylic acid have been identified as potent inducers of apoptosis in cancer cells.[11] For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were discovered through a cell-based high-throughput screening assay. The lead compound was found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis, likely through the inhibition of tubulin polymerization.[11]

Table 3: Apoptotic Activity of Indole-2-Carboxylic Acid Benzylidene-Hydrazides in T47D Breast Cancer Cells

| Compound | EC₅₀ (μM) in Caspase Activation Assay | GI₅₀ (μM) in Growth Inhibition Assay | Reference |

| 3a (Screening Hit) | >1 | >10 | [11] |

| 9a | 0.1 | Not reported | [11] |

| 9b | 0.1 | 0.9 | [11] |

Signaling Pathways and Molecular Interactions

The diverse biological activities of indole-2-carboxylate compounds stem from their ability to interact with various proteins and disrupt signaling pathways.

HIV-1 Integrase Inhibition Pathway

The primary mechanism of action for indole-2-carboxylate-based HIV-1 integrase inhibitors involves the direct binding to the enzyme's active site.

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylate derivatives.

CysLT1 Receptor Antagonism

Indole-2-carboxylate antagonists competitively block the binding of cysteinyl leukotrienes (CysLTs) to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This action inhibits downstream signaling cascades that lead to inflammation.

Caption: Mechanism of CysLT1 receptor antagonism by indole-2-carboxylates.

Conclusion

The history of indole-2-carboxylate compounds is a testament to the enduring power of organic synthesis and medicinal chemistry. From its humble beginnings in classical named reactions to its current status as a privileged scaffold in modern drug discovery, this chemical entity continues to provide a rich platform for the development of novel therapeutics. The ongoing exploration of its derivatives promises to unlock new treatments for a wide range of human diseases, solidifying the legacy of the indole-2-carboxylate core for years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ethyl 5-Chloroindole-2-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, ethyl 5-chloroindole-2-carboxylate has emerged as a versatile starting material for the synthesis of novel therapeutic agents. The presence of the chloro substituent at the 5-position and the ethyl ester at the 2-position provides a unique electronic and steric profile, allowing for diverse chemical modifications that have led to the discovery of potent inhibitors of various enzymes and receptors implicated in a range of diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have demonstrated significant activity against a variety of therapeutic targets. The following sections summarize the key findings and present the associated quantitative data in a structured format.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of investigation for these derivatives has been in oncology, with a focus on inhibiting key kinases involved in cancer cell proliferation and survival.

Mutations in the EGFR and BRAF genes are well-established drivers of various cancers. Several this compound derivatives have been synthesized and evaluated as potent inhibitors of these kinases.[1]

Quantitative Data for Anticancer Activity

| Compound ID | Modification on Indole Core | Target(s) | Assay Type | IC50 / GI50 (nM) | Reference |

| 3a | 3-((phenethylamino)methyl)- | EGFR | Kinase Inhibition | 89 | [1] |

| BRAFV600E | Kinase Inhibition | 67 | [1] | ||

| Various Cancer Cell Lines | Antiproliferative | 35 | [1] | ||

| 3b | 3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)- | EGFR | Kinase Inhibition | 75 | [1] |

| BRAFV600E | Kinase Inhibition | 42 | [1] | ||

| Various Cancer Cell Lines | Antiproliferative | 31 | [1] | ||

| 3e | 3-((3-(piperidin-1-yl)phenethylamino)methyl)- | EGFR | Kinase Inhibition | 68 | [1] |

| BRAFV600E | Kinase Inhibition | 35 | [1] | ||

| Various Cancer Cell Lines | Antiproliferative | 29 | [1] | ||

| Va | Indole-2-carboxamide derivative | EGFR | Kinase Inhibition | 71 | [2] |

| BRAFV600E | Kinase Inhibition | 67 | [2] | ||

| Various Cancer Cell Lines | Antiproliferative | 26 | [2] |

Antitubercular Activity: Targeting MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[3][4] Indole-2-carboxamide derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of M. tuberculosis growth, with MmpL3 being a key target.[5][6]

Quantitative Data for Antitubercular Activity

| Compound ID | Modification on Indole Core | Target | Assay Type | MIC (µM) | IC50 (Vero cells, µM) | SI | Reference |

| 8e | N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide | M. tuberculosis H37Rv | Growth Inhibition | 2.80 | >100 | >35.7 | [5][6] |

| 8f | N-(1-(Adamantan-1-yl)ethyl)-5-bromo-1H-indole-2-carboxamide | M. tuberculosis H37Rv | Growth Inhibition | 0.62 | 39.9 | 64 | [5] |

| 8g | N-(1-(Adamantan-1-yl)ethyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide | M. tuberculosis H37Rv | Growth Inhibition | 0.32 | 40.9 | 128 | [5] |

*SI (Selectivity Index) = IC50 (Vero cells) / MIC (M. tuberculosis)

Antiviral Activity: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. Derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4]

Quantitative Data for Anti-HIV-1 Integrase Activity

| Compound ID | Modification on Indole Core | Target | Assay Type | IC50 (µM) | Reference |

| 17a | 5-nitro-3-substituted indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | 3.11 | [4] |

| 16h | Ethyl 5-nitro-3-substituted-indole-2-carboxylate | HIV-1 Integrase | Strand Transfer | 8.68 | [4] |

| 16j | Ethyl 5-nitro-3-substituted-indole-2-carboxylate | HIV-1 Integrase | Strand Transfer | 9.67 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (EGFR and BRAFV600E)

This protocol describes a general method for assessing the inhibitory activity of compounds against EGFR and BRAFV600E kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human EGFR or BRAFV600E enzyme

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, inactive MEK1 for BRAF)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to the desired concentrations in kinase assay buffer.

-

Assay Reaction:

-

To each well of a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO in assay buffer).

-

Add 2.5 µL of the diluted enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Depletion and ADP Conversion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Antiproliferative Sulforhodamine B (SRB) Assay

This protocol details a cell-based assay to determine the growth inhibitory effects of compounds on cancer cell lines.[7]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the log of the compound concentration.

HIV-1 Integrase Strand Transfer Assay

This protocol outlines a non-radioactive method to screen for inhibitors of the strand transfer activity of HIV-1 integrase.[8]

Materials:

-

HIV-1 Integrase Assay Kit (e.g., XpressBio, EZ-1700) which includes:

-

Streptavidin-coated 96-well plates

-

Donor substrate (DS) DNA (biotinylated LTR U5)

-

Target substrate (TS) DNA (with a 3'-end modification)

-

Recombinant HIV-1 integrase

-

HRP-labeled antibody against the TS modification

-

Wash and reaction buffers

-

TMB substrate and stop solution

-

-

Test compounds dissolved in DMSO

-

Microplate reader (450 nm)

Procedure:

-

Plate Preparation: Pre-coat the streptavidin-coated 96-well plate with the biotinylated DS DNA according to the kit manufacturer's instructions.

-

Integrase Binding: Add diluted HIV-1 integrase to the DS DNA-coated wells and incubate to allow for binding.

-

Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control to the wells and incubate.

-

Strand Transfer Reaction: Add the TS DNA to each well to initiate the strand transfer reaction. Incubate to allow for integration.

-

Detection:

-

Wash the wells to remove unbound components.

-

Add the HRP-labeled antibody that recognizes the integrated TS DNA and incubate.

-

Wash the wells again.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from a dose-response curve.

Visualizations: Signaling Pathways and Workflows

EGFR-BRAF Signaling Pathway

The following diagram illustrates the simplified EGFR-BRAF signaling cascade, a critical pathway in cell proliferation that is often dysregulated in cancer.

References

- 1. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. xpressbio.com [xpressbio.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Ethyl 5-chloroindole-2-carboxylate Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of a promising class of compounds: Ethyl 5-chloroindole-2-carboxylate derivatives. The indole scaffold is a significant heterocyclic structure in medicinal chemistry, and its derivatives have shown considerable potential in oncology.[1][2] Specifically, this compound serves as a crucial intermediate for the synthesis of bioactive molecules with potential as anti-cancer agents.[3] This document outlines the synthetic protocols, methods for evaluating in vitro anticancer activity, and the underlying mechanism of action of these compounds, focusing on their role as inhibitors of key signaling pathways in cancer progression.

Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylate Derivatives

The synthesis of the target indole derivatives can be achieved through a reductive amination process. This involves the reaction of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate with a variety of amines, followed by reduction of the intermediate imine.

Experimental Protocol: General Procedure for Reductive Amination

A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1 equivalent) and a selected amine (1.1 equivalents) is refluxed in absolute ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion of the imine formation, the reaction mixture is cooled, and sodium borohydride (NaBH₄) is added portion-wise. The mixture is then stirred at room temperature. After completion of the reduction, water is added, and the solvent is removed under reduced pressure. The resulting residue is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylate derivative.[4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of target compounds.

In Vitro Anticancer Activity Evaluation

The synthesized this compound derivatives are evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) of the compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate human cancer cell lines (e.g., Panc-1, MCF-7, A-549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like erlotinib).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.

Quantitative Data: Antiproliferative Activity (GI₅₀)

The following table summarizes the in vitro antiproliferative activity of a series of ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylate derivatives against four human cancer cell lines.

| Compound | R-group | Panc-1 (nM)[4] | MCF-7 (nM)[4] | A-549 (nM)[4] | HT-29 (nM)[4] | Mean GI₅₀ (nM)[4] |

| 3a | H | 38 | 30 | 41 | 31 | 35 |

| 3b | p-pyrrolidin-1-yl | 31 | 32 | 30 | 31 | 31 |

| 3c | p-piperidin-1-yl | 45 | 40 | 43 | 40 | 42 |

| 3d | p-2-methylpyrrolidin-1-yl | 40 | 35 | 41 | 36 | 38 |

| 3e | m-piperidin-1-yl | 28 | 30 | 29 | 29 | 29 |

| Erlotinib | (Reference) | 35 | 40 | 28 | 29 | 33 |

Mechanism of Action: Inhibition of EGFR and BRAF Signaling Pathways

Several this compound derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are crucial components of signaling pathways that are often dysregulated in cancer.[4] The inhibition of these kinases disrupts downstream signaling cascades, leading to reduced cell proliferation and survival.

EGFR and BRAF Kinase Inhibitory Activity

The inhibitory activity of the most potent compounds against EGFR and BRAFV600E can be determined using in vitro kinase assays.

| Compound | R-group | EGFR IC₅₀ (nM)[4] | BRAFV600E IC₅₀ (nM)[4] |

| 3a | H | 89 | 67 |

| 3b | p-pyrrolidin-1-yl | 74 | 45 |

| 3c | p-piperidin-1-yl | 85 | 58 |

| 3d | p-2-methylpyrrolidin-1-yl | 79 | 51 |

| 3e | m-piperidin-1-yl | 68 | 35 |

| Erlotinib | (Reference) | 80 | 60 |

| Vemurafenib | (Reference) | - | 30 |

Signaling Pathway Diagram

The diagram below illustrates the inhibition of the EGFR and BRAF signaling pathways by the synthesized indole derivatives.

Caption: Inhibition of the EGFR-RAS-RAF-MEK-ERK pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives synthesized via reductive amination have demonstrated potent in vitro antiproliferative activity against a range of cancer cell lines.[4] The mechanism of action for the most active compounds involves the dual inhibition of EGFR and BRAF kinases, key regulators of cancer cell growth and survival.[4] Further optimization of this scaffold could lead to the development of highly effective and selective anticancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 5-chloroindole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5-chloroindole-2-carboxylate as a key building block in medicinal chemistry. This versatile scaffold is instrumental in the synthesis of a diverse range of biologically active molecules, with significant applications in the development of anticancer and antiviral therapeutic agents.[1] The presence of the chloro substituent on the indole ring enhances its reactivity, making it an ideal starting material for drug discovery and development.[1]

Section 1: Applications in Anticancer Drug Discovery

This compound serves as a crucial intermediate in the synthesis of potent inhibitors targeting key oncogenic pathways, particularly the EGFR/BRAF signaling cascade, which is frequently dysregulated in various cancers.[2][3][4]

Synthesis of EGFR/BRAF Pathway Inhibitors

Derivatives of this compound have been synthesized and identified as potent inhibitors of mutant EGFR and BRAF pathways.[2][3][4] These pathways are critical targets in the development of anticancer drugs due to their over-activation in several malignancies.[2][3][4]

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate Derivatives (e.g., Compound 3a)

This protocol describes a general procedure for the synthesis of substituted phenethylamino)methyl derivatives of this compound, which have shown significant antiproliferative activity.[2]

Starting Materials:

-

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

-

Phenethylamine

-

Ethanol

-

Sodium borohydride (NaBH₄)

Procedure:

-

A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (1 mmol) and phenethylamine (1.2 mmol) is refluxed in absolute ethanol (20 mL) overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling the mixture to room temperature, sodium borohydride (NaBH₄) (1.5 mmol) is added portion-wise over 20 minutes.

-

The reaction mixture is then stirred for an additional 30 minutes at room temperature.

-

Water is added to quench the reaction, and the mixture is concentrated under reduced pressure.

-

The residue is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the desired product.[5] For compound 3a , the yield is reported to be 85%.[2]

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the biological activity of various derivatives synthesized from this compound.

Table 1: Antiproliferative Activity (GI₅₀) of Indole-2-carboxylate Derivatives [2][4]

| Compound | R Group | Mean GI₅₀ (nM) |

| 3a | H | 35 |

| 3b | p-pyrrolidin-1-yl | 31 |

| 3c | p-piperidin-1-yl | 42 |

| 3d | p-(2-methylpyrrolidin-1-yl) | Not Reported |

| 3e | m-piperidin-1-yl | 29 |

| 4a | H (Carboxylic acid) | 78 |

| 4b | p-pyrrolidin-1-yl (Carboxylic acid) | 68 |

| 4c | p-piperidin-1-yl (Carboxylic acid) | 72 |

| 5a | H (Pyrrolo[3,4-b]indol-3-one) | 48 |

| 5b | p-pyrrolidin-1-yl (Pyrrolo[3,4-b]indol-3-one) | 62 |

| 5c | p-piperidin-1-yl (Pyrrolo[3,4-b]indol-3-one) | 54 |

Table 2: EGFR and BRAFV600E Kinase Inhibitory Activity (IC₅₀) [2][3][4]

| Compound | R Group | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |

| 3a | H | 85 | 95 |

| 3b | p-pyrrolidin-1-yl | 74 | 88 |

| 3c | p-piperidin-1-yl | 89 | 105 |

| 3d | p-(2-methylpyrrolidin-1-yl) | 82 | Not Reported |

| 3e | m-piperidin-1-yl | 68 | 82 |

| Erlotinib | Reference | 80 | 120 |

| Vemurafenib | Reference | Not Reported | 31 |

Signaling Pathway

The synthesized compounds exert their anticancer effects by inhibiting the EGFR and BRAF signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

Caption: EGFR/BRAF signaling pathway and points of inhibition.

Section 2: Applications in Antiviral Drug Discovery

This compound derivatives have also been investigated for their antiviral properties, particularly as inhibitors of HIV-1 integrase.

Synthesis of HIV-1 Integrase Inhibitors